molecular formula C4H6N2S B580663 5-methyl-1,3-thiazol-4-amine CAS No. 772315-55-6

5-methyl-1,3-thiazol-4-amine

Cat. No.: B580663
CAS No.: 772315-55-6
M. Wt: 114.166
InChI Key: GAMHLVXRXDAVGG-UHFFFAOYSA-N
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Description

5-methyl-1,3-thiazol-4-amine is a heterocyclic organic compound with the molecular formula C4H6N2S It features a five-membered ring containing both sulfur and nitrogen atoms, which are integral to its chemical properties and reactivity

Biochemical Analysis

Biochemical Properties

5-Methyl-1,3-thiazol-4-amine, due to its thiazole core, may interact with various enzymes, proteins, and other biomolecules. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution , potentially influencing various biochemical reactions.

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1,3-thiazol-4-amine typically involves the condensation of appropriate thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-haloketones under mild conditions . Another approach includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic protocols. These methods focus on optimizing yield, purity, and selectivity while minimizing environmental impact. Techniques such as green chemistry and nano-catalysis are increasingly used to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-methyl-1,3-thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Properties

IUPAC Name

5-methyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-4(5)6-2-7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMHLVXRXDAVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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